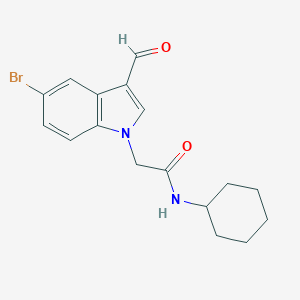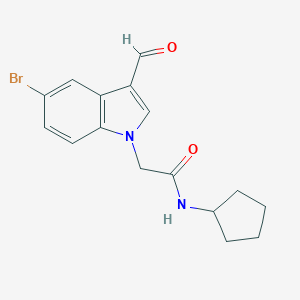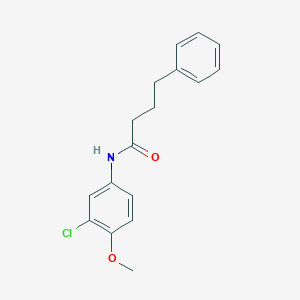![molecular formula C21H20Cl2N2O4 B297536 4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide](/img/structure/B297536.png)
4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action for 4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide has several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide in lab experiments is its anti-inflammatory and anti-tumor properties. This makes it a useful compound for studying inflammation and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide. One direction is to further study its mechanism of action to better understand how it works. Another direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it could be studied for its potential use in combination with other compounds for treating cancer.
Méthodes De Synthèse
The synthesis method for 4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide involves several steps. The first step is the reaction of 2,4-dichlorophenol with 2-propyn-1-ol to form 2-(prop-2-yn-1-yloxy)-4-chlorophenol. This compound is then reacted with 3-methoxybenzaldehyde to form (E)-3-methoxy-2-(prop-2-yn-1-yloxy)styrene. The final step involves the reaction of (E)-3-methoxy-2-(prop-2-yn-1-yloxy)styrene with butanehydrazide to form 4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide |
|---|---|
Formule moléculaire |
C21H20Cl2N2O4 |
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-[(E)-(3-methoxy-2-prop-2-ynoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-3-11-29-21-15(6-4-7-19(21)27-2)14-24-25-20(26)8-5-12-28-18-10-9-16(22)13-17(18)23/h1,4,6-7,9-10,13-14H,5,8,11-12H2,2H3,(H,25,26)/b24-14+ |
Clé InChI |
CGUNBAYRSKSHNF-ZVHZXABRSA-N |
SMILES isomérique |
COC1=CC=CC(=C1OCC#C)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES |
COC1=CC=CC(=C1OCC#C)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
COC1=CC=CC(=C1OCC#C)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)

![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)